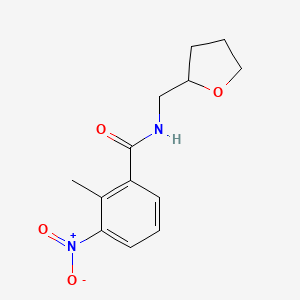

2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide

説明

2-Methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is a benzamide derivative characterized by a methyl group at the 2-position, a nitro group at the 3-position of the benzene ring, and an oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent on the amide nitrogen. This compound combines electron-withdrawing (nitro) and lipophilic (methyl, oxolane) groups, which influence its physicochemical and biological properties.

The oxolan-2-ylmethyl group enhances solubility in organic solvents like chloroform and methanol, as observed in structurally similar compounds (e.g., 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide) . Potential applications may include medicinal chemistry, given the bioactivity of benzamide derivatives in ischemia/reperfusion injury and enzyme inhibition .

特性

分子式 |

C13H16N2O4 |

|---|---|

分子量 |

264.28 g/mol |

IUPAC名 |

2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C13H16N2O4/c1-9-11(5-2-6-12(9)15(17)18)13(16)14-8-10-4-3-7-19-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,14,16) |

InChIキー |

PUANBFSMGODXDV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2CCCO2 |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

2-メチル-3-ニトロ-N-(オキソラン-2-イルメチル)ベンズアミドの合成は、通常、複数の段階を伴います。

アルキル化: オキソラン-2-イルメチル基は、アルキル化によって導入できます。この段階では、ニトロ化された中間体を、水酸化ナトリウムなどの塩基の存在下でオキシラン(エチレンオキシド)と反応させます。

アミド化: 最後の段階では、アミド結合が形成されます。これは、アルキル化された中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用して、アミド結合形成を促進する条件下で、適切なアミンと反応させることで達成できます。

工業生産方法

この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われる可能性があります。収率と純度を最大化するには、温度、圧力、触媒の使用などの反応条件の最適化が必要になります。連続フローリアクターと自動合成プラットフォームを使用して、効率とスケーラビリティを向上させることができます。

化学反応の分析

科学研究への応用

化学

有機合成では、2-メチル-3-ニトロ-N-(オキソラン-2-イルメチル)ベンズアミドは、より複雑な分子の合成のための中間体として役立ちます。その官能基により、さらなる修飾が可能になり、汎用性の高いビルディングブロックになります。

生物学と医学

この化合物は、新しい医薬品の開発のためのリード化合物として、医薬品化学において潜在的な用途があります。ニトロ基の存在は、ニトロ芳香族化合物がそのような特性で知られているため、抗菌剤または抗がん剤としての潜在的な活性を示唆しています。

産業

材料科学の分野では、この化合物の誘導体は、新規ポリマーの開発や、既存の材料の特性を強化するための添加剤として使用できます。

科学的研究の応用

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for further exploration in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of related nitro compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research indicates that certain nitro-substituted benzamides can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

- Enzyme Inhibition : Compounds similar to 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide have been evaluated for their ability to inhibit carbonic anhydrases, which are implicated in cancer progression and bacterial growth. The selectivity of these compounds for specific isoforms can lead to targeted therapeutic strategies .

Therapeutic Potential

The therapeutic potential of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is being actively researched:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer therapies. The selectivity for cancer cells over normal cells is a critical factor in its development as a therapeutic agent .

- Antibacterial Applications : Given its antimicrobial properties, this compound may also be developed into a new class of antibiotics, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

Several studies have highlighted the applications and effectiveness of similar compounds:

- Anticancer Activity : A study conducted on related benzamide derivatives showed promising results against breast cancer cell lines, with mechanisms involving the inhibition of key signaling pathways .

- Antimicrobial Efficacy : Research on nitro-substituted compounds demonstrated significant antibacterial activity against various pathogens, suggesting that modifications to the benzamide structure could enhance these effects .

作用機序

類似の化合物との比較

類似の化合物

2-メチル-3-ニトロベンズアミド: オキソラン-2-イルメチル基がありません。これは、溶解性と反応性に影響を与える可能性があります。

3-ニトロ-N-(オキソラン-2-イルメチル)ベンズアミド: メチル基がありません。これは、その電子特性と反応性に影響を与える可能性があります。

2-メチル-3-ニトロ-N-(1,3-チアゾール-2-イル)ベンズアミド: オキソラン-2-イルメチル基の代わりにチアゾール環を含んでいます。これは、生物活性と化学的特性を大幅に変化させる可能性があります。

独自性

2-メチル-3-ニトロ-N-(オキソラン-2-イルメチル)ベンズアミドの官能基のユニークな組み合わせにより、一連の異なる化学的および物理的特性が得られます。オキソラン-2-イルメチル基は、溶解性とバイオアベイラビリティを向上させる可能性があり、ニトロ基は生物活性の可能性を提供します。これは、さまざまな研究および産業用途において、貴重な化合物となります。

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substitution Position and Activity: Substitution at the 2- and 3-positions (methyl and nitro) in the target compound contrasts with mono-substituted analogs (e.g., 3-methylbenzamide in ).

Functional Group Impact :

- The nitro group in the target compound is a strong electron-withdrawing group, which may reduce basicity of the amide nitrogen compared to hydroxy or methoxy substituents (e.g., Denipride) .

- The oxolan-2-ylmethyl group contributes to lipophilicity, enhancing membrane permeability, as seen in Denipride and related neuroleptics .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparison

Key Observations:

- The nitro group in the target compound would result in distinct IR (~1350 cm$^{-1}$) and $ ^{13}C $ NMR signals (~150 ppm for NO$_2$-adjacent carbons) compared to carboxy or amino analogs .

- Oxolan-2-ylmethyl-substituted benzamides exhibit characteristic $ ^1H $ NMR signals for tetrahydrofuran protons (δ 1.5–4.5) .

生物活性

2-Methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is a synthetic compound characterized by its unique structural features, including a benzamide core, nitro and oxolan substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial contexts. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is , with a molecular weight of approximately 230.25 g/mol. The presence of both nitro and oxolan groups enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming non-covalent interactions, such as hydrogen bonds and electrostatic interactions.

- Receptor Modulation : It may interact with various receptors, potentially altering their signaling pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Melanoma

- Non-Small Cell Lung Cancer (NSCLC)

- Renal Cancer

- Breast Cancer

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| SK-MEL-5 (Melanoma) | 0.14 | High |

| A549 (NSCLC) | 0.21 | High |

| MDA-MB-468 (Breast) | 0.25 | Moderate |

| CAKI-1 (Renal) | 0.30 | Moderate |

These findings indicate that the compound exhibits dose-dependent cytotoxicity, with lower IC50 values suggesting higher efficacy against specific cancer types .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that similar compounds can inhibit bacterial growth by targeting essential bacterial enzymes. The presence of the nitro group is particularly noteworthy as it has been associated with increased antimicrobial activity .

Case Studies

- Study on NSC765690 and NSC765599 : While not directly involving 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide, research on related compounds showed promising results against NCI human cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation : Another study focused on derivatives of oxolan-based compounds demonstrated significant antibacterial activity against various pathogens, suggesting that modifications to the oxolan structure could enhance efficacy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。